molecular formula C22H31N3O5S B283322 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide

Cat. No. B283322
M. Wt: 449.6 g/mol
InChI Key: IMBJGFJIVGLZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple kinases involved in tumor growth and angiogenesis. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential as an anti-cancer agent.

Mechanism of Action

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006 works by inhibiting several key kinases involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This leads to inhibition of tumor growth and angiogenesis, as well as induction of apoptosis in cancer cells.
Biochemical and physiological effects:
2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, as well as inhibiting angiogenesis and metastasis. It has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006 in lab experiments is its specificity for several key kinases involved in tumor growth and angiogenesis. This allows for targeted inhibition of these pathways without affecting other cellular processes. However, one limitation is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006. One area of interest is the development of combination therapies with other anti-cancer agents to improve efficacy and reduce toxicity. Another area of interest is the development of predictive biomarkers to identify patients who are most likely to respond to treatment with 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006. Finally, there is ongoing research into the mechanisms of resistance to 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006, with the aim of developing strategies to overcome this resistance and improve treatment outcomes.

Synthesis Methods

The synthesis of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006 involves several steps, starting with the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-methoxyacetophenone. This is then reacted with 4-aminosulfonylphenylethylamine to form the intermediate product, which is further reacted with 2-(bromomethyl)-2-methoxy-1,3-dioxolane to form the final product.

Scientific Research Applications

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit several key kinases involved in tumor growth and angiogenesis, including Raf kinases, VEGFR-2, and PDGFR-β. Clinical trials have demonstrated its efficacy in treating several types of cancer, including renal cell carcinoma and hepatocellular carcinoma.

properties

Molecular Formula

C22H31N3O5S

Molecular Weight

449.6 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C22H31N3O5S/c1-22(2,3)25-21(26)15-30-19-10-7-17(13-20(19)29-4)14-24-12-11-16-5-8-18(9-6-16)31(23,27)28/h5-10,13,24H,11-12,14-15H2,1-4H3,(H,25,26)(H2,23,27,28)

InChI Key

IMBJGFJIVGLZEG-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

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